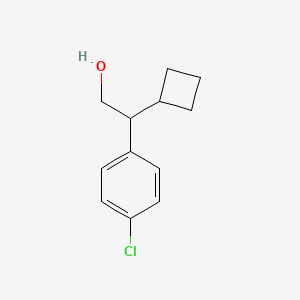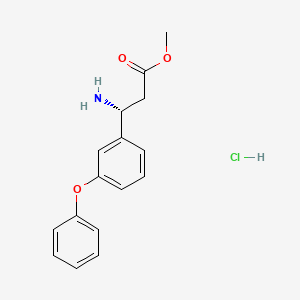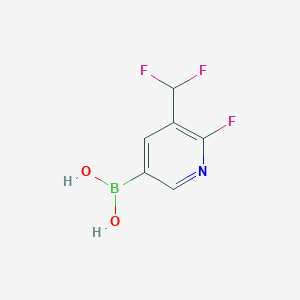
(5-(Difluoromethyl)-6-fluoropyridin-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-(Difluoromethyl)-6-fluoropyridin-3-yl)boronic acid is an organoboron compound that has gained significant attention in recent years due to its unique chemical properties and potential applications in various fields. This compound features a boronic acid group attached to a pyridine ring, which is substituted with difluoromethyl and fluorine groups. The presence of these substituents imparts distinct reactivity and stability to the molecule, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in various solvents, including water and organic solvents.
Industrial Production Methods
Industrial production of (5-(Difluoromethyl)-6-fluoropyridin-3-yl)boronic acid often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve crystallization, chromatography, or other separation techniques to ensure high purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
(5-(Difluoromethyl)-6-fluoropyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles for substitution reactions. The reaction conditions can vary widely, from mild aqueous conditions to more stringent anhydrous and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions on the pyridine ring can introduce various functional groups, leading to a diverse array of derivatives.
Applications De Recherche Scientifique
(5-(Difluoromethyl)-6-fluoropyridin-3-yl)boronic acid has numerous applications in scientific research, including:
Biology: The compound can be used in the design of biologically active molecules, such as enzyme inhibitors and receptor modulators.
Mécanisme D'action
The mechanism of action of (5-(Difluoromethyl)-6-fluoropyridin-3-yl)boronic acid is primarily related to its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors, where the compound can bind to active sites and inhibit enzymatic activity. Additionally, the difluoromethyl and fluorine substituents can enhance the compound’s binding affinity and selectivity for specific targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group instead of a pyridine ring.
(4-Fluorophenyl)boronic acid: Similar structure but with a single fluorine substituent on the phenyl ring.
(5-Fluoro-2-methylpyridin-3-yl)boronic acid: Similar pyridine-based boronic acid with a methyl group instead of difluoromethyl.
Uniqueness
(5-(Difluoromethyl)-6-fluoropyridin-3-yl)boronic acid is unique due to the presence of both difluoromethyl and fluorine substituents on the pyridine ring. These substituents impart distinct electronic and steric properties, enhancing the compound’s reactivity and stability. Additionally, the combination of these groups with the boronic acid moiety makes it a versatile intermediate for various synthetic applications .
Propriétés
Formule moléculaire |
C6H5BF3NO2 |
|---|---|
Poids moléculaire |
190.92 g/mol |
Nom IUPAC |
[5-(difluoromethyl)-6-fluoropyridin-3-yl]boronic acid |
InChI |
InChI=1S/C6H5BF3NO2/c8-5(9)4-1-3(7(12)13)2-11-6(4)10/h1-2,5,12-13H |
Clé InChI |
GSRYOQRBGMIZCU-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(N=C1)F)C(F)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



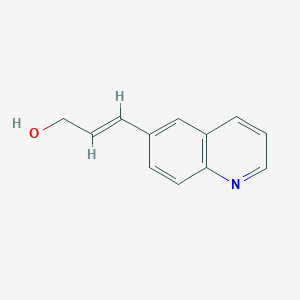
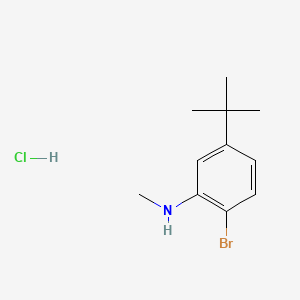
methyl]phosphonate](/img/structure/B13469388.png)
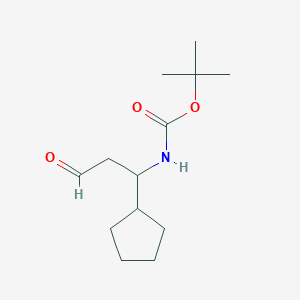


![tert-butyl N-[(1R,2S)-2-sulfamoylcyclohexyl]carbamate](/img/structure/B13469428.png)
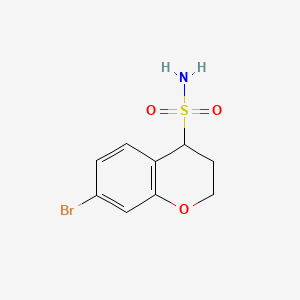

![tert-butyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(fluorosulfonyl)propanoate](/img/structure/B13469449.png)
